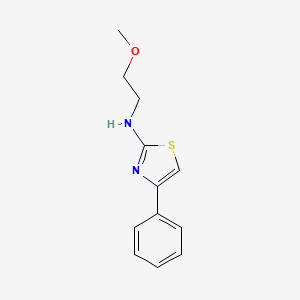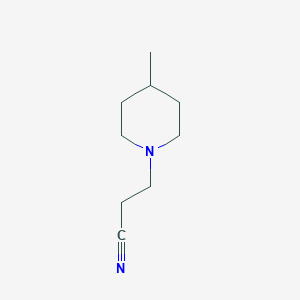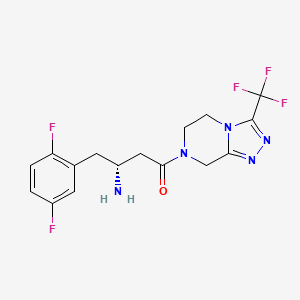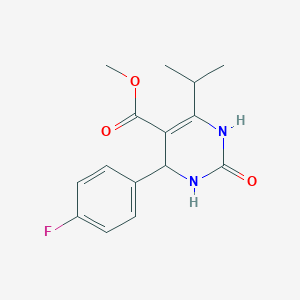![molecular formula C13H15N3O B3141850 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-47-2](/img/structure/B3141850.png)
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
“4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a chemical compound . It is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . The molecular formula for this compound is C25H25N5O4, which corresponds to a molecular weight of 459.5 .
Synthesis Analysis
The synthesis of this compound involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-c]pyridine core with a methoxyphenyl group attached .
Chemical Reactions Analysis
This compound is a direct inhibitor of activated factor X (FXa). It has an inhibitory constant of 0.08 nM for human FXa, indicating a greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Scientific Research Applications
Crystal Structure and Interaction Analysis
The crystal structure and molecular interactions of imidazo[1,2-a]pyridine derivatives have been a subject of study. For instance, N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, a derivative, exhibited specific inclinations of the methoxyphenyl ring relative to the mean planes of imidazole rings, offering insights into molecular conformation and potential reactivity (Dhanalakshmi et al., 2018).
Photophysics and Intramolecular Interactions
The photophysical properties of related compounds like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine have been investigated, revealing insights into intramolecular charge transfer and proton transfer dynamics, which are crucial for understanding the reactivity and potential applications in light-emitting devices and sensors (Behera et al., 2015).
Chemical Reactivity and Transformations
Research has explored the reactivity of imidazo[1,2-a]pyridine derivatives under various conditions, leading to the formation of different compounds. For instance, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine in the presence of a nitropyridine group resulted in the formation of imidazo[1,2-a]pyridines and indoles, showcasing the versatility and reactivity of these compounds (Khalafy et al., 2002).
Therapeutic Applications and Mechanisms
Some derivatives have shown potential in therapeutic applications, particularly in cancer treatment. For example, novel selenylated imidazo[1,2-a]pyridines exhibited promising activity against breast cancer cells, indicating their potential use in chemotherapy. The specific mechanism involved inhibition of cell proliferation, DNA cleavage, and apoptosis induction (Almeida et al., 2018).
Optical Properties and Material Applications
The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives and their optical properties have been explored. These compounds exhibited large Stokes' shifts and varying quantum yields, highlighting their potential in creating luminescent materials and low-cost emitters for various applications (Volpi et al., 2017).
Electrochemical Properties and Applications
The electrochemical properties of substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3]diazepine scaffolds have been studied, revealing potential bioreduction properties. Such findings are significant for applications in bioelectronics and sensing technologies (Zaki et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequent blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing its interaction with its substrates . This results in a rapid onset of inhibition of FXa, affecting both free and clot-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . This leads to a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the antithrombotic efficacy of this compound is observed.
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound results in a reduction in thrombin generation and subsequent blood clot formation . This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Action Environment
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. The compound induces cleavage of PARP-1, which is a hallmark of apoptosis . Additionally, it activates caspase 9, an initiator enzyme in the apoptotic cascade, leading to programmed cell death . These interactions highlight the compound’s potential as an anticancer agent by promoting apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), a marker of autophagy, suggesting its role in autophagic processes . Furthermore, it reduces the expression levels of proliferating cell nuclear antigen (PCNA), a protein associated with DNA replication and cell proliferation . These effects indicate that the compound can inhibit cell proliferation and promote cell death, making it a potential therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with PARP-1 results in its cleavage, thereby inhibiting its DNA repair function and promoting apoptosis . Additionally, the activation of caspase 9 triggers the apoptotic cascade, leading to cell death . These molecular interactions underscore the compound’s potential as an anticancer agent by targeting key pathways involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over time . In in vitro studies, prolonged exposure to the compound resulted in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound demonstrated long-term antitumor effects, reducing tumor growth and improving survival rates in animal models . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antitumor efficacy, with higher doses resulting in greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active and inactive metabolites, which can influence the compound’s biological activity and toxicity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation, which are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound’s interaction with PARP-1 occurs primarily in the nucleus, where PARP-1 is localized . Additionally, the compound’s effects on autophagy involve its localization to autophagosomes and lysosomes . These subcellular localizations are essential for the compound’s ability to modulate cellular processes and exert its biological effects.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-11-5-3-2-4-9(11)12-13-10(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFUSFZSLHHUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCN2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B3141788.png)
![3-[(3-Diethylamino-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B3141794.png)
![3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3141796.png)
![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)


![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)


![7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3141841.png)
![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)

